3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt
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Overview
Description
3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt, also known as Lithol Rubine BK, is a synthetic azo dye. It is widely used in various industries due to its vibrant red color and stability. The compound has the molecular formula C18H12CaN2O6S and a molecular weight of 424.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt involves the diazotization of 4-methyl-2-sulphoaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulphonic acid. The reaction typically occurs in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and sulpho groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the hydroxyl and sulpho positions.
Scientific Research Applications
3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, potassium salt
- 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium salt .
Uniqueness
The calcium salt form of this compound is unique due to its specific solubility and stability properties, making it particularly suitable for certain industrial applications where other salts might not perform as well .
Properties
CAS No. |
61617-66-1 |
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Molecular Formula |
C17H11N2Na3O10S3 |
Molecular Weight |
568.4 g/mol |
IUPAC Name |
trisodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H14N2O10S3.3Na/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;;;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI Key |
JLVZZUPKPSATFW-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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